molecular formula C7H4BrN B114466 4-Bromobenzonitrile CAS No. 623-00-7

4-Bromobenzonitrile

Cat. No.: B114466
CAS No.: 623-00-7
M. Wt: 182.02 g/mol
InChI Key: HQSCPPCMBMFJJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromobenzonitrile, also known as 1-Bromo-4-cyanobenzene, is an organic compound with the molecular formula C7H4BrN. It is a derivative of benzonitrile where a bromine atom is substituted at the para position of the benzene ring. This compound is a white to light yellow crystalline solid and is used in various chemical syntheses due to its reactivity and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromobenzonitrile can be synthesized through several methods. One common method involves the bromination of benzonitrile using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction typically occurs at elevated temperatures to ensure complete substitution .

Industrial Production Methods: In industrial settings, this compound is produced by the direct bromination of benzonitrile. The process involves the use of bromine and a suitable catalyst under controlled conditions to achieve high yields and purity. The reaction is typically carried out in a solvent such as acetic acid or carbon tetrachloride .

Chemical Reactions Analysis

Types of Reactions: 4-Bromobenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar solvents.

    Cross-Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or dimethylformamide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

    Nucleophilic Substitution: Substituted benzonitriles.

    Cross-Coupling Reactions: Biphenyl derivatives.

    Reduction: 4-Bromoaniline.

Scientific Research Applications

4-Bromobenzonitrile is widely used in scientific research due to its versatility:

    Chemistry: It serves as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.

    Biology: It is used in the synthesis of biologically active molecules and pharmaceuticals.

    Medicine: It is a precursor in the synthesis of various drugs and therapeutic agents.

    Industry: It is used in the production of dyes, agrochemicals, and polymers.

Comparison with Similar Compounds

  • 2-Bromobenzonitrile
  • 3-Bromobenzonitrile
  • 4-Chlorobenzonitrile
  • 4-Iodobenzonitrile
  • 4-Nitrobenzonitrile

Comparison: 4-Bromobenzonitrile is unique due to its para-substitution, which influences its reactivity and the types of reactions it undergoes. Compared to 2-Bromobenzonitrile and 3-Bromobenzonitrile, the para-substitution in this compound allows for more predictable and selective reactions. Additionally, the bromine atom in this compound provides a good leaving group for nucleophilic substitution and cross-coupling reactions, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

4-bromobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrN/c8-7-3-1-6(5-9)2-4-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQSCPPCMBMFJJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60211352
Record name Benzonitrile, 4-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60211352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

623-00-7
Record name 4-Bromobenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=623-00-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzonitrile, 4-bromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000623007
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-BROMOBENZONITRILE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3978
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzonitrile, 4-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60211352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromobenzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.787
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-Bromobenzonitrile
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/32L8XG37J4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Water (45 ml) and 48% hydrobromic acid (27 ml) were added to 4-aminobenzonitrile (2d) (2.36 g, 20 mmol) at room temperature. To the mixed solution, 2,2,6,6-tetramethylpiperidine 1-oxyl (0.31 g, 2 mmol) was added at room temperature, and the mixture was cooled to 10° C. or lower. Then, sodium nitrite (2.07 g) dissolved in water (15 ml) was added thereto. The mixture was heated to 55° C., then stirred for approximately 2 hours, and cooled to room temperature. Then, a 10 mol/L aqueous sodium hydroxide solution (40 ml) was added thereto, followed by extraction twice with toluene (300 ml). The toluene layers were combined and washed with water (50 ml). The solvent was distilled off by the concentration of the toluene layer under reduced pressure to obtain 4-bromobenzonitrile (1d) (3.35 g, 83.0%). The instrumental spectrum data and HPLC retention time (Rt) of the obtained compound (1d) were completely consistent with those of the commercially available compound (1d).
Quantity
0.31 g
Type
reactant
Reaction Step One
Quantity
2.07 g
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
40 mL
Type
reactant
Reaction Step Three
Quantity
27 mL
Type
reactant
Reaction Step Four
Quantity
2.36 g
Type
reactant
Reaction Step Four
Name
Quantity
45 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

88 g (0.44 mol) of 4-bromobenzoic acid amide and 320 cm3 (4.4 mol) of SOCl2 were refluxed on a warm water bath for 10 hours. The excess SOCl2 was distilled off on warm water bath under reduced pressure using an aspirator and the residue was reorystallized from methanol to yield 67 g (0.37 mol) of 4-bromobenzonitrile.
Quantity
88 g
Type
reactant
Reaction Step One
Name
Quantity
320 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Bromobenzonitrile
Reactant of Route 2
4-Bromobenzonitrile
Reactant of Route 3
4-Bromobenzonitrile
Reactant of Route 4
Reactant of Route 4
4-Bromobenzonitrile
Reactant of Route 5
Reactant of Route 5
4-Bromobenzonitrile
Reactant of Route 6
Reactant of Route 6
4-Bromobenzonitrile
Customer
Q & A

ANone: The provided research focuses heavily on the synthetic applications of 4-bromobenzonitrile rather than its biological activity. Therefore, information about its specific biological targets and downstream effects is not available within these papers.

A: * Molecular formula: C7H4BrN []* Molecular weight: 182.02 g/mol []* Spectroscopic data: While not explicitly provided in all papers, specific spectroscopic data like EPR parameters and zero-field splitting parameters for the triplet state of this compound are discussed in [] and [].

A: The research primarily focuses on this compound as a synthetic building block. Its stability under various reaction conditions, particularly those involving palladium catalysts, is evident across multiple studies. [, , , , , , , , , , , ] Notably, its use in the synthesis of liquid crystal compounds highlights its potential for material science applications. [, ]

A: this compound itself is not a catalyst. Instead, it serves as a common reagent in various catalytic reactions, particularly palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction. [, , , , , , , , , , ] These reactions utilize the reactivity of the bromine atom in this compound for carbon-carbon bond formation.

A: Density functional theory (DFT) calculations were employed to investigate the strength and geometry of C-Br...N≡C halogen bonds in this compound crystals, offering insights into their bending properties. [] Additionally, DFT calculations, combined with experimental data, were used to study the mechanism of Pd(0) active species generation in Hirao coupling reactions using this compound. []

A: While SAR studies specifically focusing on this compound were not found within the provided research, a study on iron(II)-cyclopentadienyl compounds incorporating various benzonitrile derivatives, including this compound, reveals the impact of substituents on the benzonitrile ring on their anticancer activity. [] This suggests that structural modifications can significantly influence the biological activity of compounds containing the this compound moiety.

ANone: The provided research emphasizes the use of this compound in synthetic chemistry and does not delve into its formulation or bioavailability aspects.

ANone: The provided research primarily focuses on the synthetic applications of this compound and does not explicitly discuss SHE regulations or specific safety protocols associated with its use. Researchers should consult relevant safety data sheets and follow standard laboratory safety procedures when handling this compound.

ANone: The provided research focuses on the synthetic applications of this compound and does not delve into its pharmacokinetic or pharmacodynamic properties.

ANone: The provided research does not offer data on the in vitro or in vivo efficacy of this compound as a therapeutic agent.

A: While direct alternatives to this compound are not explicitly compared in the provided papers, other aryl halides, particularly aryl bromides and iodides, are often used interchangeably in similar palladium-catalyzed cross-coupling reactions. [, , , , ] The choice of the specific aryl halide often depends on factors like reactivity, availability, and cost.

ANone: The provided research focuses on synthetic applications and does not address specific recycling or waste management strategies for this compound. Standard laboratory practices for handling and disposing of hazardous chemicals should always be followed.

A: Research involving this compound often utilizes standard organic synthesis laboratories equipped for reactions involving air and moisture-sensitive reagents, as well as analytical techniques like gas chromatography (GC), mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography. [, , , , , , , ]

ANone: While the provided research does not offer a historical overview, it showcases the continued relevance of this compound in contemporary synthetic chemistry, particularly in the context of cross-coupling reactions, a field that has seen significant advancements in recent decades.

A: The research highlights the interdisciplinary nature of this compound applications, spanning synthetic organic chemistry, materials science, and catalysis. Its use in synthesizing liquid crystal compounds [] and as a reagent in developing new catalytic methodologies [, , , , , , , ] exemplifies its potential to contribute to diverse fields.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.